molecular formula C22H19FN4O2 B2880970 5-{3-[(4-Fluorophenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 850735-61-4

5-{3-[(4-Fluorophenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2880970
CAS No.: 850735-61-4
M. Wt: 390.418
InChI Key: VSKLTZJWJBADNP-UHFFFAOYSA-N
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Description

This compound features a polycyclic benzimidazole core fused with a pyridine ring (pyrido[1,2-a]benzimidazole scaffold) substituted with a 4-fluorophenylamino group, a 2-hydroxypropyl chain, a methyl group at position 3, and a carbonitrile moiety at position 2. The carbonitrile group is a common pharmacophore in agrochemicals and pharmaceuticals, often influencing metabolic stability and electronic properties .

Properties

IUPAC Name

5-[3-(4-fluoroanilino)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c1-14-10-21(29)27-20-5-3-2-4-19(20)26(22(27)18(14)11-24)13-17(28)12-25-16-8-6-15(23)7-9-16/h2-10,17,25,28H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKLTZJWJBADNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3N(C2=C1C#N)CC(CNC4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Analogs with Modified Aromatic Substituents

Compound: 5-{2-Hydroxy-3-[(4-methylphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

  • Structural Difference : Replaces the 4-fluorophenyl group with a 4-methylphenyl group.
  • Impact: The methyl group is electron-donating, increasing electron density on the aromatic ring compared to the electron-withdrawing fluorine. This may alter binding affinity to targets sensitive to aromatic π-π interactions or charge transfer.
  • Source : highlights this analog but lacks comparative activity data .

Carbonitrile-Containing Pesticides (Pyrazole Analogs)

Examples :

  • Fipronil: 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile.
  • Ethiprole: 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile.
Feature Target Compound Fipronil/Ethiprole
Core Structure Benzimidazole-pyrido fused ring Pyrazole
Carbonitrile Position Position 4 Position 3
Key Substituents 4-Fluorophenylamino, hydroxypropyl Halogenated phenyl, sulfinyl
Application Likely pharmaceutical (unconfirmed) Pesticides (GABA receptor antagonists)
  • The hydroxypropyl group may confer higher solubility compared to the hydrophobic sulfinyl groups in pesticides .

Fluorophenyl-Containing Pharmaceuticals

Example: Citalopram Related Compound B (1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile oxalate)

  • Structural Differences: Isobenzofuran core vs. benzimidazole-pyrido; dimethylaminopropyl side chain vs. hydroxypropyl.
  • Functional Comparison :
    • Both contain fluorophenyl and carbonitrile groups, but the isobenzofuran core in Citalopram’s analog is associated with serotonin reuptake inhibition.
    • The target compound’s benzimidazole scaffold may favor interactions with enzymes or receptors requiring planar aromatic stacking .

Pyrazole Carbonitriles with Varied Substituents

Examples from :

  • 5-Amino-1-(4-iodophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile
Feature Target Compound Pyrazole Analogs
Aromatic Substituent 4-Fluorophenyl Iodo/isopropylphenyl
Bioactivity Unknown (structural complexity suggests drug-like properties) Agrochemical or kinase inhibitor candidates
  • Analysis : Iodine’s bulkiness and isopropyl’s hydrophobicity in pyrazole analogs contrast with the fluorine’s compactness. The target compound’s fused benzimidazole system likely offers higher metabolic stability than smaller heterocycles .

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